1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde
Description
1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a methoxyethyl group at the nitrogen (1-position), a methyl group at the 2-position, and a carbaldehyde substituent at the 3-position. Indole-3-carbaldehydes are versatile intermediates in organic synthesis, often serving as precursors for pharmaceuticals, agrochemicals, and bioactive molecules due to their reactive aldehyde group and aromatic indole scaffold .
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-12(9-15)11-5-3-4-6-13(11)14(10)7-8-16-2/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRHAVRVWJVIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves several steps:
Starting Material: The synthesis begins with the preparation of 2-methylindole.
Formylation: The 2-methylindole undergoes formylation to introduce the carbaldehyde group at the third position. This can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Alkylation: The final step involves the introduction of the 2-methoxyethyl group at the first position. This can be accomplished through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Common reagents and conditions used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (sodium borohydride, lithium aluminum hydride), and bases (potassium carbonate).
Scientific Research Applications
1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the development of new pharmaceuticals.
Medicine: Research into indole derivatives has shown potential for the treatment of various diseases, including cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The methoxyethyl and carbaldehyde groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications at the 1-Position
The 1-position substituent significantly influences electronic, steric, and solubility properties:
Key Observations :
- Methoxyethyl vs. Allyl : The methoxyethyl group (target compound) likely improves water solubility compared to the hydrophobic allyl group .
- Fluorophenyl vs.
- Azepan-derived substituent : The azepan ring introduces conformational flexibility and hydrogen-bonding capacity, which could enhance target affinity in medicinal chemistry applications .
Impact of the 2-Methyl Group
The 2-methyl substitution is conserved across several analogs, contributing to steric hindrance and electronic effects:
- 1-Allyl-2-methyl-1H-indole-3-carbaldehyde : The methyl group at C-2 stabilizes the indole ring and may reduce reactivity at adjacent positions, directing functionalization to the aldehyde group .
- 1-(4-Fluorophenyl)-2-methyl-1H-indole-3-carboxaldehyde (6c) : Methylation at C-2 prevents unwanted side reactions during synthesis (e.g., dimerization) and enhances crystallinity .
Functional Group Reactivity: 3-Carbaldehyde
The aldehyde group at C-3 is a reactive site for condensation, Schiff base formation, or nucleophilic additions:
- 1-Methyl-2-(arylethynyl)-1H-indole-3-carbaldehyde (): The aldehyde enables further derivatization via Sonogashira coupling, yielding ethynyl-substituted indoles for optoelectronic materials .
- 3-Formyl-1H-indole-2-carboxylic acid derivatives (): Aldehydes participate in Knoevenagel condensations to generate thiazole hybrids with antimicrobial activity .
Biological Activity
1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, recognized for its diverse biological activities. Indole derivatives, including this compound, have been studied for their potential in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. Specifically, this compound has demonstrated effectiveness against various pathogens. For instance:
- Antibacterial Activity : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are crucial in determining its efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
- Antifungal Activity : It has also exhibited antifungal properties against species like Candida albicans, with MIC values indicating moderate effectiveness.
Anticancer Activity
The compound's anticancer potential has been explored in various studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve modulation of cell cycle progression and enhancement of caspase activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis |
| HepG2 | 12 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The methoxyethyl and carbaldehyde groups influence its binding affinity to enzymes and receptors, modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can alter receptor signaling pathways, affecting cellular responses.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells through caspase activation.
Case Studies
Several studies have evaluated the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study highlighted the antibacterial activity against Staphylococcus aureus, reporting an MIC of 4 µg/mL, indicating strong potential for therapeutic applications against resistant strains .
- Anticancer Evaluation : Another investigation assessed the effects on breast cancer cells (MDA-MB-231), demonstrating that treatment with the compound at concentrations above 10 µM resulted in significant apoptosis induction, confirmed by increased caspase activity .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the indole structure could enhance or diminish biological activity, emphasizing the importance of specific functional groups in mediating effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via a two-step approach:
- Step 1 : Vilsmeier-Haack formylation of a substituted indole core. For example, reacting 1-(2-Methoxy-ethyl)-2-methylindole with DMF and POCl₃ at 50–80°C to introduce the aldehyde group at the 3-position .
- Step 2 : Functionalization of the indole nitrogen. An SN2 substitution using sodium hydride (NaH) in DMF with 2-methoxyethyl bromide or a similar alkylating agent can introduce the 2-methoxyethyl group .
- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (e.g., petroleum ether/ethyl acetate gradients) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray Crystallography : Determines precise bond lengths, angles, and crystal packing (e.g., similar indole-carbaldehydes in and show planar indole cores with aldehyde torsion angles of ~5–10°) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm) and methoxyethyl group (δ 3.2–3.6 ppm for CH₂-O-CH₃) .
- IR : Strong C=O stretch (~1680 cm⁻¹) and O-CH₃ vibrations (~2830 cm⁻¹) .
Q. What are the reported biological activities of structurally related indole-carbaldehydes?
- Methodological Answer : Indole derivatives exhibit:
- Antimicrobial Activity : MIC values against Gram-positive bacteria (e.g., S. aureus: 8–32 µg/mL) via membrane disruption .
- Antitumor Potential : IC₅₀ values in the low micromolar range (e.g., 2–10 µM against HepG2 cells) by inhibiting tubulin polymerization or kinase pathways .
- Validation : Compare bioassay data across studies to identify structure-activity trends (e.g., electron-withdrawing substituents enhance cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance formylation efficiency. For alkylation, DMF improves nucleophilicity of the indole nitrogen .
- Temperature Control : Lower temperatures (0–25°C) during alkylation reduce side reactions (e.g., over-alkylation) .
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to accelerate SN2 reactions, achieving >85% yield .
- Data Analysis : Use DoE (Design of Experiments) to statistically validate optimal parameters .
Q. How can contradictions in spectroscopic data between studies be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with crystallographic results (e.g., aldehyde proton chemical shift vs. C=O bond length in X-ray structures) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments and verify experimental shifts .
- Reproducibility : Replicate synthesis under standardized conditions (e.g., anhydrous DMF, inert atmosphere) to minimize solvent/impurity artifacts .
Q. What mechanistic insights exist for the biological activity of this compound?
- Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to tubulin (PDB: 1SA0) or topoisomerase II .
- Enzyme Assays : Measure inhibition of COX-2 or cytochrome P450 isoforms (e.g., IC₅₀ values via fluorometric assays) .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to guide pharmacokinetic optimization .
Q. How does the 2-methoxyethyl substituent influence electronic and steric properties?
- Methodological Answer :
- Electronic Effects : The methoxy group donates electron density via resonance, reducing indole ring electrophilicity (verified via Hammett σ⁺ values) .
- Steric Impact : Molecular dynamics simulations show the 2-methoxyethyl group causes minimal steric hindrance, allowing planar alignment of the indole core for target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
